1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-ol
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are highlighted for their significant role in medicinal chemistry, particularly in the development of new pharmacologically active compounds. The five-membered pyrrolidine ring is frequently utilized in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. This saturated scaffold is beneficial in the design of bioactive molecules with target selectivity, facilitated by its sp3-hybridization and non-planarity, which is advantageous for pseudorotation phenomena. The review by Li Petri et al. (2021) discusses the use of pyrrolidine rings and derivatives in synthesizing compounds for treating human diseases, emphasizing the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds. The review also covers synthetic strategies for ring construction from cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings, including proline derivatives, underscoring the importance of stereogenicity in determining the biological profile of drug candidates due to different binding modes to enantioselective proteins (Li Petri et al., 2021).
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-2-3-10(12(13)6-9)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECBBHXFIMSOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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